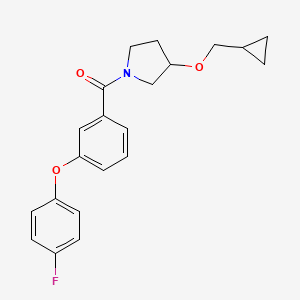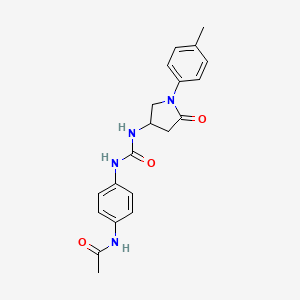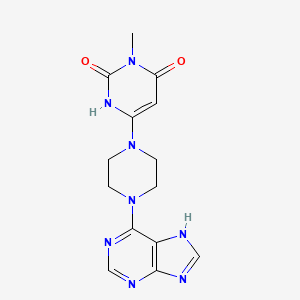
1-(4-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C16H17ClN4O3S and its molecular weight is 380.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activities
A study conducted by Ling et al. (2008) synthesized derivatives similar to 1-(4-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)urea and evaluated their antitumor activities. The findings suggested that some of these derivatives possess promising antitumor activities, highlighting the potential of such compounds in cancer research and therapy (Ling et al., 2008).
Anticholinesterase and Antioxidant Activities
Kurt et al. (2015) investigated a series of compounds including derivatives of this compound. They found that these compounds showed inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, as well as significant antioxidant capabilities. This suggests potential therapeutic applications in neurodegenerative diseases and oxidative stress-related conditions (Kurt et al., 2015).
Insecticidal Properties
Mulder and Gijswijt (1973) examined two compounds closely related to this compound, finding that they act as insecticides with a unique mode of action. These compounds were shown to be effective stomach poisons for insects, causing death by interfering with the process of cuticle deposition (Mulder & Gijswijt, 1973).
Enhancement of Adventitious Rooting
Ricci and Bertoletti (2009) discussed the cytokinin-like activity of urea derivatives, including those structurally similar to this compound. These compounds were found to enhance adventitious root formation, highlighting their potential in plant biology and agriculture (Ricci & Bertoletti, 2009).
Potential Use in Mosquito Control
Schaefer et al. (1975) studied TH6040, a compound structurally related to this compound, for its effectiveness in controlling mosquito populations. The compound showed promising results in controlling organophosphorus-resistant strains of mosquitoes, indicating its potential as a mosquito control agent (Schaefer, Wilder, & Mulligan, 1975).
Antibacterial and Antifungal Properties
Patel, Mahajan, and Chikhalia (2010) synthesized derivatives of this compound and found them to possess antibacterial and antifungal properties. These findings suggest potential applications in combating bacterial and fungal infections (Patel, Mahajan, & Chikhalia, 2010).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3S/c17-11-1-3-12(4-2-11)18-15(23)20-16-19-13(10-25-16)9-14(22)21-5-7-24-8-6-21/h1-4,10H,5-9H2,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNOOZWURLOLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-thienylmethyl)propanamide](/img/structure/B2965716.png)

![1-(Tert-butyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2965718.png)
![4-bromo-5-{[2-(ethoxyethanimidoyl)phenoxy]methyl}-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2965720.png)

![1-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2965723.png)

![1-[(5-Chloropyrazin-2-yl)methyl]-3-(4-methylcyclohexyl)urea](/img/structure/B2965727.png)


![3-(Oxan-4-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B2965731.png)
![6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2965733.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2965736.png)
